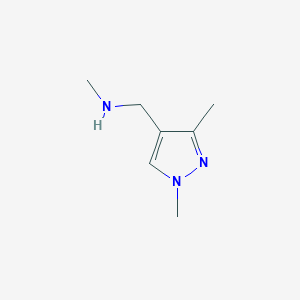

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-7(4-8-2)5-10(3)9-6/h5,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIUFQOIUWBJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions typically involve acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out under mild to moderate conditions, often in the presence of a base.

Major Products Formed

Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the original compound with altered functional groups.

Substitution: New compounds with different substituents replacing the methylamine group.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H13N5

Molecular Weight: 191.23 g/mol

CAS Number: 1855946-28-9

The compound features a pyrazole ring structure, which is significant for its biological activity. The presence of the dimethyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Medicinal Chemistry

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine has shown promise in several therapeutic areas:

- Antitumor Activity: Research indicates that compounds with similar pyrazole structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, derivatives of pyrazole have been studied for their ability to inhibit angiogenesis and metastasis in cancer models.

- Antimicrobial Properties: The compound exhibits antibacterial activity against various pathogens. Studies have demonstrated that pyrazole derivatives can disrupt bacterial cell wall synthesis and inhibit enzyme activity essential for bacterial survival .

- Anti-inflammatory Effects: Pyrazole-based compounds are known to modulate inflammatory responses. They may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Agricultural Chemistry

The compound is also explored for its potential as a pesticide:

- Herbicidal Activity: Similar compounds have been developed as herbicides due to their ability to inhibit specific enzymes in plants, leading to growth suppression. The application of such compounds can enhance crop yield by controlling weed populations effectively .

- Insecticidal Properties: Studies suggest that pyrazole derivatives can act as insecticides by disrupting the nervous system of pests, offering an alternative to traditional chemical pesticides.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutics used in clinical settings.

Case Study 2: Antimicrobial Efficacy

A research article highlighted the antimicrobial properties of the compound against resistant strains of Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics, suggesting its potential as a lead compound for drug development in combating antibiotic resistance .

Comparative Analysis Table

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Antitumor | Inhibits cell signaling pathways | Significant cytotoxicity in cancer cell lines |

| Antimicrobial | Disrupts bacterial cell wall synthesis | Effective against resistant Staphylococcus aureus |

| Herbicidal | Inhibits key enzymes in plant growth | Enhances crop yield by controlling weeds |

| Insecticidal | Disrupts insect nervous system | Effective against common agricultural pests |

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: A structurally similar compound with a ketone functional group instead of the methylamine group.

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol: Contains a hydroxyl group in place of the methylamine group.

1-(1,3-dimethyl-1H-pyrazol-4-yl)propylamine: Features a propylamine group instead of the methylamine group.

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its methylamine group allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

- Molecular Formula : C7H13N3

- Molecular Weight : 139.20 g/mol

- CAS Number : 949100-09-8

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including this compound, which were tested against several bacterial strains. Notably, compounds with similar structures showed effective inhibition against Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

The presence of the pyrazole ring is crucial for the antimicrobial activity, as modifications can enhance or diminish efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. In one study, compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone (control) | 76 | 86 |

| This compound | 61 | 76 |

These results suggest that this compound can modulate inflammatory responses effectively .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines.

In vitro tests showed that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It could bind to receptors that mediate pain and inflammation.

Research indicates that the compound's effectiveness may vary based on its structural modifications and the specific biological target engaged.

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various pyrazole derivatives in carrageenan-induced edema models. The results indicated that certain derivatives significantly reduced swelling compared to controls.

- Antimicrobial Efficacy Assessment : Another study focused on assessing the antimicrobial efficacy against clinical isolates of bacteria. The findings revealed that modifications in the side chains of pyrazole increased potency against multi-drug resistant strains.

Q & A

Q. What are the established synthetic routes for 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves pyrazole ring formation followed by functionalization of the methylamine group. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with diketones or β-ketoesters to form the 1,3-dimethylpyrazole core .

- Methylamine Introduction : Alkylation or reductive amination under inert atmospheres (e.g., N₂) to prevent oxidation, with solvents like THF or ethanol .

- Optimization : Use of catalysts (e.g., Pd/C for hydrogenation) and controlled temperatures (25–60°C) to enhance regioselectivity and yield (>70%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : High-resolution ¹H/¹³C NMR (e.g., 400 MHz) identifies substituent positions on the pyrazole ring and methylamine group .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., expected m/z for C₈H₁₄N₃: 152.12) and fragmentation patterns .

- Fourier Transform Infrared (FTIR) : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹, pyrazole ring vibrations) .

- Elemental Analysis : Validates stoichiometric composition (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different studies?

- Methodological Answer :

- Dose-Response Validation : Perform assays (e.g., IC₅₀ determination) across multiple concentrations to identify non-linear effects .

- Impurity Analysis : Use HPLC (≥98% purity threshold) to rule out side products affecting activity .

- Target-Specific Assays : Compare results across isolated enzyme systems (e.g., kinase inhibition) vs. cell-based models to isolate mechanisms .

- Cross-Study Replication : Reproduce experiments under standardized conditions (pH 7.4 buffers, 37°C) to minimize variability .

Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Measure substrate turnover rates (e.g., Michaelis-Menten plots) to identify competitive/non-competitive inhibition .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding interactions with catalytic sites of target enzymes (e.g., cytochrome P450) .

- Site-Directed Mutagenesis : Modify key residues in enzyme active sites to test binding hypotheses .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers address gaps in physicochemical property data (e.g., solubility, stability) for this compound?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with solvents (water, DMSO) and UV-Vis spectroscopy for quantification .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .

- Partition Coefficient (LogP) : Determine via octanol-water partitioning and HPLC retention time correlation .

Data Contradiction and Reproducibility

Q. What experimental designs mitigate variability in biological activity studies for this compound?

- Methodological Answer :

- Blind Testing : Use coded samples to eliminate observer bias in activity scoring .

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups .

- Triplicate Replicates : Report mean ± SEM with statistical validation (p < 0.05 via ANOVA) .

- Metadata Documentation : Track batch-to-batch synthesis variations (e.g., solvent traces) in supplementary materials .

Safety and Handling in Academic Settings

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of airborne particles .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Conduct preliminary Ames tests for mutagenicity before large-scale biological use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.